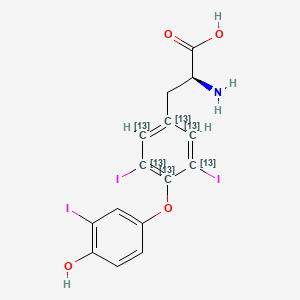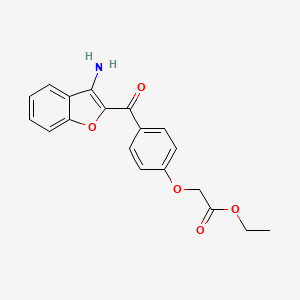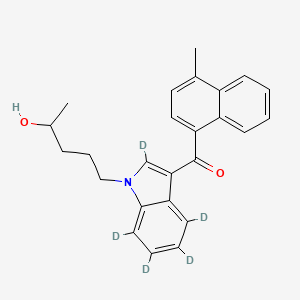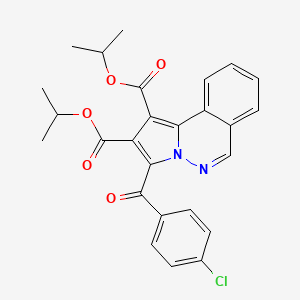
N,N-Diphenyl-cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyl-cinnamamide is a chemical compound that belongs to the class of cinnamamides It is characterized by the presence of a cinnamoyl group attached to a diphenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diphenyl-cinnamamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with diphenylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, leading to the formation of the desired cinnamamide derivative .
Another efficient method involves the use of continuous-flow microreactors. In this approach, methyl cinnamates react with phenylethylamines in the presence of an enzyme catalyst, such as Lipozyme® TL IM. This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle the catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the reaction of cinnamic acid derivatives with diphenylamine under controlled temperature and pressure conditions. The use of continuous-flow microreactors is also gaining traction in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cinnamamide to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cinnamamide derivatives depending on the functional groups introduced.
Scientific Research Applications
N,N-Diphenyl-cinnamamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: This compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-cinnamamide varies depending on its application. For instance, as an α-glucosidase inhibitor, it interacts with the enzyme’s active site, inhibiting its activity and thereby reducing the breakdown of carbohydrates into glucose . In antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-(4-substituted phenyl)cinnamamide: Exhibits cholinesterase inhibitory activity.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Shows significant antimicrobial activity.
Uniqueness
N,N-Diphenyl-cinnamamide stands out due to its dual functionality as both an α-glucosidase inhibitor and an antimicrobial agent.
Properties
Molecular Formula |
C21H17NO |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(E)-N,N,3-triphenylprop-2-enamide |
InChI |
InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+ |
InChI Key |
GCTCULHQKVKNJT-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




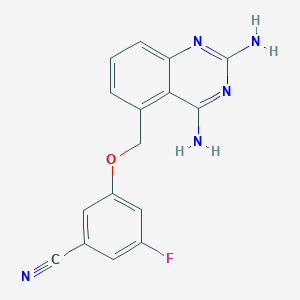
![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)


